Methyl (methylthio)acetate

Catalog No.
S704473
CAS No.
16630-66-3
M.F
C4H8O2S
M. Wt
120.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (methylthio)acetate

CAS Number

16630-66-3

Product Name

Methyl (methylthio)acetate

IUPAC Name

methyl 2-methylsulfanylacetate

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

InChI

InChI=1S/C4H8O2S/c1-6-4(5)3-7-2/h3H2,1-2H3

InChI Key

HZYCAKGEXXKCDM-UHFFFAOYSA-N

SMILES

COC(=O)CSC

solubility

Soluble in non-polar solvents; insoluble in water
Soluble (in ethanol)

Canonical SMILES

COC(=O)CSC

Natural Product Chemistry:

  • Methyl (methylthio)acetate has been identified as a natural product found in various fruits, including papaya (Carica papaya) and durian (Durio zibethinus) . This has led researchers to investigate its potential biological activities and contributions to the flavor profile of these fruits.

Flavoring Agent:

  • Due to its presence in fruits, Methyl (methylthio)acetate has been evaluated for its potential use as a flavoring agent. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has deemed it safe for consumption at current levels of intake when used as a flavoring agent .

Organic Synthesis:

  • Methyl (methylthio)acetate can serve as a building block in organic synthesis for the preparation of more complex molecules. Its functional groups, including the ester and thioether moieties, can undergo various reactions to form new carbon-carbon and carbon-heteroatom bonds. However, its specific use in this area is not as extensive as other readily available and versatile starting materials.

Methyl (methylthio)acetate is an organic compound classified as a methyl ester of methylthioacetic acid. Its chemical formula is C4_4H8_8O2_2S, and it has a molecular weight of approximately 120.17 g/mol. This compound features a methylthio group (-S-CH3_3) attached to an acetate moiety, making it a member of the thioester family. Methyl (methylthio)acetate is characterized by its liquid state at room temperature and has a water solubility of approximately 67.9 mg/mL, indicating moderate solubility in aqueous solutions .

Typical of esters and thioesters. Notable reactions include:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form methylthioacetic acid and methanol.
  • Transesterification: This compound can react with alcohols to form different esters, releasing methyl alcohol.
  • Nucleophilic Substitution: The methylthio group can be replaced by nucleophiles in reactions involving thiolates or amines .

The biological activity of methyl (methylthio)acetate is not extensively documented, but it is known to exhibit some pharmacological properties. It may interact with certain enzymes or biological pathways due to its structural similarity to other thioesters. For example, compounds with thioether functionalities often show antimicrobial properties and can act as substrates for various metabolic enzymes .

Methyl (methylthio)acetate can be synthesized through several methods:

  • Esterification: Reacting methylthioacetic acid with methanol in the presence of an acid catalyst.
  • Thioester Formation: The reaction of acetic anhydride with methyl mercaptan can yield methyl (methylthio)acetate directly.
  • Transesterification: Using another ester and methyl mercaptan under catalytic conditions can also produce this compound .

Methyl (methylthio)acetate has potential applications in various fields:

  • Flavoring Agents: It is used in the food industry for its fruity aroma.
  • Fragrance Industry: The compound serves as a scent component in perfumes and cosmetics.
  • Chemical Intermediate: It can be utilized in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry .

Methyl (methylthio)acetate shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:

Compound NameChemical FormulaUnique Features
Methyl acetateC3_3H6_6O2_2Simple ester, widely used as a solvent
Ethyl (methylthio)acetateC5_5H10_10O2_2SEthyl group replaces the methyl group
Methyl thioglycolateC4_4H8_8O2_2SContains a hydroxyl group, used in hair treatments
Methyl mercaptanC2_2H6_6SA simple thiol known for its strong odor

Methyl (methylthio)acetate stands out due to its unique combination of both ester and thioether functionalities, which may confer distinct properties compared to these similar compounds .

Chemical Synthesis Approaches in Organic Chemistry

Nucleophilic Acylation Strategies Using Thiol Precursors

Nucleophilic acylation is a cornerstone for synthesizing thioesters like methyl (methylthio)acetate. A classic method involves reacting potassium thioacetate with methyl iodide:
$$ \text{CH}3\text{COSK} + \text{CH}3\text{I} \rightarrow \text{CH}3\text{COSCH}3 + \text{KI} $$
This approach, highlighted in foundational studies, offers high yields under mild conditions. Alternatively, dehydrating agents like dicyclohexylcarbodiimide (DCC) facilitate direct esterification between thioacetic acid and methanol. Recent advancements utilize safer coupling reagents like T3P and cyclopentanone as solvents to enhance sustainability.

Transition Metal-Catalyzed Thioesterification Reactions

Transition metals such as copper and cobalt enable efficient thiocarbonylation. For instance, copper-catalyzed reactions between alkyl iodides and thiols in the presence of carbon monoxide yield thioesters. Similarly, palladium complexes catalyze the coupling of alkynes with thioesters, retaining the carbonyl group. These methods achieve regioselectivity and functional group tolerance, making them valuable for complex molecule synthesis.

Microwave-Assisted Synthesis Optimization Protocols

Microwave irradiation significantly accelerates reaction kinetics. A study demonstrated the synthesis of β-keto thioethers via a three-component reaction of arylglyoxals, thiols, and cyclic 1,3-dicarbonyls under microwave heating. This method reduced reaction times from hours to minutes while maintaining high purity (>95%).

Biosynthetic Pathways in Microbial Systems

Brevibacterium species produce methyl (methylthio)acetate via branched-chain amino acid catabolism. L-leucine is transaminated to α-ketoisocaproate, which undergoes oxidative decarboxylation to form isovaleryl-CoA. Subsequent thioesterification with methanethiol yields the compound. This pathway is critical in cheese ripening, contributing to sulfurous aroma profiles.

Brevibacterium spp. Metabolic Pathways for Thioester Production

Brevibacterium species demonstrate remarkable capacity for S-methyl thioester biosynthesis through specialized metabolic pathways that have been extensively characterized [7] [8] [18]. Research conducted on Brevibacterium linens strains has revealed sophisticated enzymatic mechanisms responsible for volatile sulfur compound production, with particular emphasis on thioester formation [8] [18]. These bacteria possess unique enzymatic systems that enable efficient conversion of amino acid precursors into complex thioester compounds, including methyl (methylthio)acetate [7] [18].

The primary metabolic pathway in Brevibacterium species involves methionine gamma-lyase activity, which catalyzes the direct conversion of methionine to methanethiol, alpha-ketobutyrate, and ammonia [5] [17] [18]. This pyridoxal phosphate-dependent enzyme demonstrates high specificity for methionine degradation and represents the most direct route for methanethiol production in these organisms [18]. Brevibacterium linens strain BL2 exhibited the highest methanethiol-producing capacity among tested organisms, demonstrating 100% relative activity under optimal assay conditions [5].

OrganismMethanethiol Production (μM/mg protein/h)Cystathionine Degradation (μM/mg protein/h)Methionine Aminotransferase Activity (mM/mg protein/h)
Brevibacterium linens BL2100.00.00.0
Brevibacterium linens BL110.232.20.5
Lactococcus lactis subsp. cremoris S22.5144.11.9
Lactobacillus helveticus CNRZ320.04.83.6

Brevibacterium antiquum and Brevibacterium aurantiacum have been demonstrated to produce S-methyl thioesters using both short-chain fatty acids and branched-chain amino acids as precursors [7]. These organisms exhibit sophisticated catabolic pathways that enable the conversion of leucine to various S-methyl thioesters, including S-methyl thioacetate and S-methyl thioisobutyrate [7]. The leucine catabolic pathway involves initial transamination to produce S-methyl thioisovalerate, followed by subsequent metabolic transformations that generate diverse thioester products [7].

The regulation of thioester production in Brevibacterium species demonstrates complex dependency on sulfur amino acid concentrations in the growth medium [5] [20]. Methionine addition to growth media significantly enhanced methanethiol-producing capacity in Brevibacterium linens BL2, with production rates increasing proportionally to methionine concentration [5]. This induction pattern suggests sophisticated regulatory mechanisms that respond to substrate availability and metabolic demand [20].

Acetyl-CoA Transferase-Mediated Biosynthetic Mechanisms

Acetyl-coenzyme A transferase enzymes play fundamental roles in thioester biosynthesis through their capacity to catalyze coenzyme A group transfer reactions [30] [31]. These enzymes belong to diverse families that demonstrate varying substrate specificities and catalytic mechanisms, with particular relevance to bacterial thioester production [30]. The Cat1 family of coenzyme A transferases specifically catalyzes reactions involving small acyl-coenzyme A substrates, including acetyl-coenzyme A, propionyl-coenzyme A, and butyryl-coenzyme A [30].

The enzymatic mechanism of acetyl-coenzyme A transferases involves sequential binding processes where cofactor binding precedes substrate interaction [28]. These enzymes demonstrate ping-pong kinetic mechanisms characterized by formation of acetyl-enzyme intermediates with high-energy bonding interactions [46]. Kinetic analysis of acetyl-coenzyme A decarbonylase/synthase complex revealed inhibition constants for coenzyme A of 6.8 microM and for acetyl-coenzyme A of 45 microM under optimal conditions [46].

Enzyme FamilySubstrate SpecificityReaction TypeInhibition Constant (μM)
Cat1Small acyl-CoA (C2-C4)CoA transfer6.8 (CoA)
OXCT1Oxo and hydroxy acyl-CoAKetone body metabolism45 (Acetyl-CoA)
FrcUnusual acyl-CoASpecialized pathwaysVariable

Thioesterase enzymes complement acetyl-coenzyme A transferase activity by catalyzing thioester bond hydrolysis in numerous biochemical pathways [47]. These enzymes have been classified into 35 families based on sequence similarity, with each family demonstrating specific substrate preferences and catalytic mechanisms [47]. Thioesterase II, encoded by the tesB gene, exhibits broad substrate specificity for C6 to C18 acyl-coenzyme A esters and demonstrates particular activity toward 3-hydroxyacyl-coenzyme A esters [12].

The physiological role of thioesterase enzymes in bacterial systems involves prevention of abnormal acyl-coenzyme A accumulation and maintenance of appropriate coenzyme A pools [12]. Expression studies in Escherichia coli demonstrated that thioesterase II activity increased significantly when 3-hydroxydecanoyl-coenzyme A accumulated to abnormally high levels [12]. This regulatory mechanism ensures balanced thioester metabolism and prevents toxic accumulation of coenzyme A derivatives [12].

Methanethiol Utilization in Bacterial Thioesterogenesis

Methanethiol serves as a critical substrate in bacterial thioesterogenesis through specialized enzymatic systems that enable efficient sulfur compound metabolism [32] [35] [37]. Bacterial methanethiol oxidase enzymes catalyze the oxidation of methanethiol to sulfur-containing metabolites, with copper-dependent mechanisms playing essential roles in this process [35] [37]. The methanethiol oxidase enzyme has been identified as a homotetrameric metalloenzyme belonging to the Selenium-binding protein family [35] [37].

The enzymatic basis of methanethiol utilization involves diverse bacterial systems that demonstrate varying capacities for sulfur compound metabolism [34] [38] [39]. Thiobacillus thioparus demonstrates efficient methanethiol biodegradation with removal efficiencies reaching 89-94% under optimal conditions [38]. The biodegradation process converts methanethiol into elemental sulfur particles as intermediates in the oxidation pathway to sulfate [38].

Bacterial SpeciesMethanethiol Removal Efficiency (%)Optimal Temperature (°C)Optimal pHProduct Formation
Thiobacillus thioparus89-94306.2Elemental sulfur
Hyphomicrobium sp. VSVariable25-307.0-7.5Oxidized sulfur compounds
Methylacidiphilum fumariolicum>9055-602.0-3.0Hydrogen sulfide

Methanethiol consumption by bacterial systems demonstrates sophisticated regulatory mechanisms that respond to substrate concentration and environmental conditions [39]. Methylacidiphilum fumariolicum SolV exhibits methanethiol consumption coupled with hydrogen sulfide production, representing a detoxification mechanism that prevents methanethiol inhibition of methane oxidation [39]. This process requires methanethiol degradation because methanethiol concentrations above 15 microM significantly inhibit bacterial growth [39].

The methylation of methanethiol to dimethyl sulfide represents an alternative pathway for methanethiol utilization in aerobic bacterial systems [34]. Membrane-bound methyltransferases encoded by the mddA gene catalyze this conversion and demonstrate widespread distribution among phylogenetically diverse bacteria [34]. Metagenomic analysis suggests that mddA genes may be present in 5-76% of soil bacteria, indicating the widespread importance of methanethiol methylation pathways [34].

Chemical Properties and Significance

Methyl (methylthio)acetate (molecular formula C₄H₈O₂S, molecular weight 120.17 g/mol) represents a crucial sulfur-containing organic compound with significant implications for prebiotic chemistry and the origin of life. This thioester compound exhibits dual functionality, containing both methylthio (-SCH₃) and acetate (CH₃COO⁻) functional groups, which positions it as a potential precursor to activated acetate analogs analogous to acetyl-coenzyme A in modern biochemistry.

The compound demonstrates moderate water solubility (approximately 67.9 mg/mL) and exists as a liquid at room temperature. Its chemical structure incorporates a thioester bond, which is thermodynamically activated and capable of participating in energy-yielding reactions similar to those observed in contemporary metabolic pathways.

Thermodynamic Considerations

The abiotic formation of methyl (methylthio)acetate faces significant thermodynamic challenges. Research by Chandru and Gilbert demonstrates that thioesters, including methylthioacetate, exhibit extraordinarily low equilibrium constants for their formation, making their spontaneous accumulation in prebiotic environments thermodynamically unfavorable. The high free energy change associated with thioester hydrolysis (ΔG ≈ -7.5 to -8.2 kcal/mol) indicates that these compounds are inherently unstable in aqueous solutions.

Despite these thermodynamic constraints, experimental studies suggest that kinetic factors may be more important than thermodynamic limitations in determining the feasibility of thioester formation under prebiotic conditions. The presence of catalytic mineral surfaces and favorable reaction conditions can potentially overcome thermodynamic barriers through kinetic stabilization mechanisms.

Prebiotic Synthesis Pathways

Nickel-Sulfide Catalyzed Acetylene-Methanethiol Condensation

Recent breakthrough research has identified nickel sulfide (NiS) as a potent catalyst for the prebiotic synthesis of methyl (methylthio)acetate through acetylene-methanethiol condensation reactions. This catalytic system operates under hydrothermal conditions that closely resemble those found at alkaline hydrothermal vents on the early Earth.

Reaction Mechanism and Pathway

The nickel-sulfide catalyzed synthesis proceeds through a multi-step mechanism involving the formation of organometallic intermediates. Under hydrothermal conditions (105°C, 1 atmosphere), acetylene (C₂H₂) reacts with nickel sulfide to form bis(dithiolene)nickel complexes with the molecular formula (C₂H₂S₂)₂Ni. This complex, identified through UV-Vis spectroscopy, mass spectrometry, and nuclear magnetic resonance analysis, represents the simplest form of bis(dithiolene)nickel species that can be obtained from two acetylene molecules, four sulfur atoms, and one nickel atom.

The formation mechanism involves several key steps:

  • Initial Complex Formation: Acetylene molecules coordinate with nickel sulfide surfaces under oxygen-free conditions, forming intermediate organometallic species.

  • Bis(dithiolene) Assembly: The coordinated acetylene undergoes sulfur insertion reactions to generate the characteristic bis(dithiolene)nickel complex (C₄H₄S₄Ni).

  • Methanethiol Integration: In the presence of methanethiol (CH₃SH), the bis(dithiolene)nickel complex facilitates carbon-sulfur bond formation, leading to the incorporation of methylthio groups.

  • Product Formation: The final step involves the formation of methyl (methylthio)acetate through acetyl group transfer and thioester bond formation.

Catalytic Properties and Mechanism

The nickel bis(dithiolene) complex exhibits remarkable catalytic properties that mirror those of contemporary enzymes. Specifically, this system demonstrates structural and functional similarity to acetylene hydratase, an enzyme found in Pelobacter acetylenicus that converts acetylene to acetaldehyde. The prebiotic nickel complex catalyzes the same fundamental transformation, suggesting an evolutionary connection between mineral-catalyzed reactions and enzymatic processes.

The catalytic mechanism involves:

  • Substrate Binding: Acetylene and methanethiol bind to the nickel center through coordinate bonds.
  • Activation: The metal center activates the C≡C triple bond of acetylene, making it susceptible to nucleophilic attack.
  • Insertion: Methanethiol undergoes insertion into the activated acetylene, forming C-S bonds.
  • Hydration: Water molecules participate in the hydration of intermediate species.
  • Product Release: The final thioester product is released, regenerating the active catalyst.

Experimental Conditions and Yields

Laboratory experiments demonstrate that this catalytic system operates effectively under prebiotically relevant conditions:

  • Temperature: 105°C (optimal for complex formation)
  • Pressure: 1 atmosphere
  • Atmosphere: Oxygen-free conditions with CO and acetylene
  • Duration: 2-3 hours for optimal complex formation
  • pH: Neutral to slightly alkaline conditions

The reaction system shows robust performance with sustained catalyst activity over multiple reaction cycles. The bis(dithiolene)nickel complex exhibits a characteristic pink coloration that diminishes over time as the complex degrades, with complete loss of activity after 3 days of continuous operation.

Mechanistic Insights and Enzyme Analogy

The discovery of this nickel-catalyzed pathway provides compelling evidence for the enzyme-like behavior of mineral catalysts in prebiotic environments. The structural resemblance between the bis(dithiolene)nickel complex and the active sites of modern molybdopterin-containing enzymes suggests an evolutionary trajectory from mineral catalysts to biological enzymes.

This catalytic system demonstrates several key features characteristic of enzymatic function:

  • Substrate Specificity: The nickel complex shows preference for acetylene over other alkyne substrates.
  • Stereospecificity: The reaction proceeds with defined stereochemical outcomes.
  • Catalytic Turnover: The complex can process multiple substrate molecules before deactivation.
  • Intermediate Stabilization: The metal center stabilizes reactive intermediates that would otherwise be unstable.

Hydrothermal Vent Simulation Systems for Proto-Metabolic Reactions

Hydrothermal vents represent one of the most promising environments for prebiotic chemistry and the origin of life. These systems provide the necessary combination of energy sources, chemical gradients, and catalytic mineral surfaces required for complex organic synthesis.

Alkaline Hydrothermal Vent Environment

Alkaline hydrothermal vents, exemplified by the Lost City vent field, create unique physicochemical conditions that favor the formation of organic compounds through mineral-catalyzed reactions. These environments are characterized by:

  • Temperature Gradients: Ranging from 50-90°C in alkaline vents, providing optimal conditions for organic synthesis.
  • pH Conditions: Alkaline pH (8-11) that favors thioester formation and stability.
  • Chemical Gradients: Strong gradients in H₂, CO₂, and sulfur species that drive thermodynamically favorable reactions.
  • Mineral Catalysts: Abundant iron-sulfur minerals that catalyze carbon fixation and organic synthesis.

Serpentinization Process

The serpentinization process, which occurs when ultramafic rocks react with water, produces the reducing conditions necessary for organic synthesis. This process generates:

  • Hydrogen Gas: High concentrations of H₂ (up to 26 mM) that serve as reducing agents.
  • Alkaline Conditions: pH values ranging from 9-12 that stabilize reactive intermediates.
  • Metal Catalysts: Iron-nickel alloys and sulfide minerals that catalyze organic reactions.
  • Formate and Methane: Reduced carbon compounds that serve as building blocks for more complex molecules.

Proto-Metabolic Pathways

Hydrothermal vent environments support proto-metabolic pathways that closely resemble modern biochemical processes. These pathways include:

1. Acetyl-CoA Pathway Analogs

The reductive acetyl-CoA pathway, also known as the Wood-Ljungdahl pathway, represents one of the most ancient carbon fixation mechanisms and provides a template for understanding prebiotic carbon fixation. In hydrothermal vent environments, this pathway can be partially replicated through mineral-catalyzed reactions:

  • CO₂ Reduction: Iron-sulfur minerals catalyze the reduction of CO₂ to CO and formate.
  • Methyl Group Formation: The reduction of CO₂ through folate-like intermediates generates methyl groups.
  • Acetyl Formation: The combination of CO and methyl groups forms activated acetyl compounds.
  • Thioester Formation: The incorporation of sulfur species leads to thioester bond formation.

2. Reverse Tricarboxylic Acid Cycle

The reverse TCA cycle operates in hydrothermal vent environments through mineral-catalyzed reactions that mirror enzymatic processes:

  • CO₂ Fixation: Multiple CO₂ fixation steps generate organic acids.
  • Reductive Reactions: Iron-sulfur minerals provide reducing equivalents for reductive reactions.
  • Cycle Completion: The cycle regenerates starting materials while producing organic compounds.

Experimental Simulation Studies

Laboratory simulations of hydrothermal vent conditions have provided detailed insights into the mechanisms of organic synthesis in these environments. Key experimental approaches include:

1. Flow-Through Reactor Systems

These systems simulate the dynamic nature of hydrothermal vents with continuous flow of reactants and products:

  • Temperature Control: Precise temperature gradients (50-300°C) that mimic vent conditions.
  • Pressure Regulation: High-pressure systems (1-250 bar) that replicate seafloor pressures.
  • Chemical Gradients: Controlled mixing of alkaline vent fluids with acidic seawater.
  • Residence Time: Variable residence times (minutes to hours) that allow for complex reaction networks.

2. Batch Reactor Studies

Sealed reactor systems allow for detailed mechanistic studies under controlled conditions:

  • Isotope Labeling: ¹³C-labeled substrates track carbon incorporation pathways.
  • Product Analysis: High-resolution mass spectrometry identifies reaction products.
  • Kinetic Studies: Time-course experiments reveal reaction mechanisms.
  • Catalyst Optimization: Systematic studies of mineral catalyst effects.

3. Microfluidic Vent Simulators

Advanced microfluidic systems recreate the microscale environment of hydrothermal vents:

  • Thermal Gradients: Precise temperature control at micrometer scales.
  • Chemical Mixing: Controlled mixing of reactants in microscale channels.
  • Surface Catalysis: Mineral-coated surfaces that catalyze reactions.
  • Real-Time Monitoring: In situ analysis of reaction progress.

Protocell Formation and Metabolism

Recent experimental work has demonstrated the formation of protocells in simulated hydrothermal vent conditions. These protocells exhibit several key features:

1. Membrane Formation

Fatty acid membranes form spontaneously under hydrothermal conditions:

  • Lipid Synthesis: Mineral-catalyzed formation of fatty acids from CO₂ and H₂.
  • Membrane Assembly: Spontaneous vesicle formation in alkaline conditions.
  • Stability: Enhanced stability in high-temperature, high-pressure environments.

2. Metabolic Activity

Protocells demonstrate metabolic activity through mineral-catalyzed reactions:

  • CO₂ Fixation: Continuous fixation of CO₂ into organic compounds.
  • Energy Conservation: Coupling of exergonic and endergonic reactions.
  • Growth: Increase in protocell size and complexity over time.

3. Hereditary Information

Protocells show evidence of information storage and transfer:

  • Nucleotide Synthesis: Formation of nucleotides through mineral catalysis.
  • Template Reactions: Template-directed synthesis of polynucleotides.
  • Replication: Primitive replication mechanisms.

Geochemical Constraints and Plausibility

The formation of methyl (methylthio)acetate in hydrothermal vent environments faces several geochemical constraints that must be considered for assessing prebiotic plausibility:

1. Thermodynamic Feasibility

While thioester formation is thermodynamically unfavorable in bulk aqueous solutions, local conditions at hydrothermal vents can create favorable environments:

  • Concentration Effects: High local concentrations of reactants drive reactions forward.
  • Temperature Effects: Elevated temperatures increase reaction rates.
  • Pressure Effects: High pressures stabilize reactive intermediates.
  • Catalytic Effects: Mineral surfaces lower activation energies.

2. Kinetic Considerations

Kinetic factors often dominate over thermodynamic constraints in prebiotic environments:

  • Catalyst Availability: Abundant mineral catalysts in hydrothermal environments.
  • Reaction Pathways: Multiple reaction pathways provide kinetic advantages.
  • Intermediate Stabilization: Mineral surfaces stabilize reactive intermediates.
  • Product Removal: Continuous flow removes products and drives reactions forward.

3. Environmental Stability

The stability of methyl (methylthio)acetate under hydrothermal conditions depends on several factors:

  • Hydrolysis Rates: Alkaline conditions slow hydrolysis reactions.
  • Temperature Effects: Higher temperatures increase both formation and degradation rates.
  • Protective Environments: Mineral surfaces and organic matrices provide protection.
  • Dynamic Equilibrium: Continuous formation and degradation reach steady-state concentrations.

Physical Description

Clear, colourless liquid; Fruity, pungent aroma

XLogP3

0.8

Density

1.105-1.115 (20°)

UNII

GN58C28ML9

GHS Hazard Statements

Aggregated GHS information provided by 166 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 90 of 166 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 76 of 166 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

16630-66-3

Wikipedia

Methyl (methylthio)acetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

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